(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Description
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a protected amino acid derivative widely utilized in peptide synthesis. Its structure features:
- Fmoc group: A fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety, enabling orthogonal deprotection under mild basic conditions .
- Allyl ester: The allyl ester at the C-terminus allows for selective deprotection via palladium-catalyzed reactions, minimizing side-chain interference .
- Hydroxypropanoate backbone: The 3-hydroxy group introduces polarity, influencing solubility and reactivity in solid-phase synthesis .
This compound is pivotal in synthesizing complex peptides, particularly in protocols requiring sequential deprotection and conjugation .
Properties
IUPAC Name |
prop-2-enyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPQKBAZSODTJO-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate, commonly referred to as Fmoc-Lys-OAll, is a synthetic compound used primarily in peptide synthesis and medicinal chemistry. Its unique structure incorporates a fluorenylmethoxycarbonyl (Fmoc) protecting group, which plays a significant role in the stability and reactivity of the molecule during various biochemical processes.
- Molecular Formula : C21H21NO5
- Molecular Weight : 365.40 g/mol
- CAS Number : 136497-85-3
- Purity : Typically around 95% to 97% .
The biological activity of (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is primarily attributed to its role in protecting the amine group during peptide synthesis. This protection is crucial in solid-phase peptide synthesis (SPPS), where selective reactions are necessary to build complex peptide structures without unwanted side reactions.
Target of Action
The primary target of this compound is the amine group of amino acids, which it protects through the Fmoc group. The Fmoc group can be removed under basic conditions, allowing for subsequent reactions to occur at the amine site .
Pharmacokinetics
The compound exhibits rapid deprotection under basic conditions, making it suitable for sequential synthesis steps in peptide assembly. This characteristic enhances its utility in developing peptide-based therapeutics .
Peptide Synthesis
(S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is widely used in the synthesis of various peptides due to its stability and ability to undergo selective reactions. Its application in SPPS allows researchers to create peptides with high fidelity and efficiency.
Case Studies
- Peptide Drug Development : Research has shown that compounds like Fmoc-Lys-OAll can be utilized in developing peptides that act as drugs for various diseases, including cancer and metabolic disorders. The ability to modify peptides at specific sites enhances their therapeutic potential.
- Protein Interaction Studies : The stability of this compound makes it an excellent candidate for studying protein-protein interactions and enzyme mechanisms, which are critical for understanding biological processes and developing new therapeutic strategies .
Comparative Analysis
To illustrate the advantages of using (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate in peptide synthesis compared to other protecting groups, the following table summarizes key properties:
| Property | (S)-Allyl 2-(Fmoc) | Other Protecting Groups |
|---|---|---|
| Stability | High | Variable |
| Deprotection Conditions | Basic | Acidic or Basic |
| Selectivity | High | Moderate |
| Application in SPPS | Yes | Yes |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key analogs and their differentiating features:
Physicochemical Properties
- Solubility: Hydroxypropanoate derivatives (target compound, 32) exhibit superior aqueous solubility compared to hydrophobic variants (e.g., o-tolyl or phenyl substituents) .
- Purity and Stability : HPLC analyses confirm >99% purity for commercial analogs (e.g., HY-W010984), whereas allyl esters may require stringent storage (-20°C) to prevent hydrolysis .
Q & A
Basic: What are the standard protocols for synthesizing (S)-Allyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate?
Answer:
Synthesis typically involves multi-step protocols:
- Step 1: Protection of the amino group using a fluorenylmethoxycarbonyl (Fmoc) group under basic conditions (pH 8–9) to ensure regioselectivity .
- Step 2: Allyl esterification of the carboxyl group using allyl bromide in the presence of a coupling agent (e.g., DCC/DMAP) .
- Step 3: Hydroxyl group retention via controlled reaction conditions (e.g., low temperature, inert atmosphere) to avoid side reactions .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) and HPLC (C18 column, acetonitrile/water mobile phase) yield >99% purity .
Advanced: How can reaction conditions be optimized to enhance yield and stereochemical purity?
Answer:
Key optimizations include:
- Temperature Control: Maintaining 0–4°C during Fmoc protection prevents racemization .
- pH Adjustment: Buffered solutions (pH 7.5–8.5) stabilize intermediates and reduce hydrolysis .
- Catalyst Selection: Use of DMAP accelerates allylation efficiency (yield improvement: ~15%) .
- Stereochemical Monitoring: Chiral HPLC (e.g., Chiralpak AD-H column) ensures enantiomeric excess >98% .
Basic: What safety precautions are necessary when handling this compound?
Answer:
- GHS Hazards: Skin irritation (H315), eye irritation (H319), respiratory sensitization (H335) .
- Handling: Use fume hoods, nitrile gloves, and safety goggles. Avoid dust formation via solvent-wet handling .
- Storage: Store at -20°C in airtight containers under nitrogen to prevent degradation .
Advanced: What analytical techniques resolve structural ambiguities in this compound?
Answer:
- 1H NMR: Confirms allyl group presence (δ 5.2–5.9 ppm, multiplet) and Fmoc aromatic protons (δ 7.3–7.8 ppm) .
- HPLC-MS: Validates molecular weight (theoretical: ~401.45 g/mol) and purity (retention time: 12.3 min, 99.76% purity) .
- FT-IR: Detects carbonyl stretches (C=O at 1720 cm⁻¹, Fmoc C-O at 1250 cm⁻¹) .
Advanced: How does stereochemistry affect interactions with biological targets?
Answer:
- The (S)-configuration enhances binding to chiral receptors (e.g., enzyme active sites) due to spatial complementarity .
- Case Study: Fluorinated analogs show 3–5× higher affinity for protein targets compared to non-fluorinated derivatives, attributed to stereoelectronic effects .
- Method: Molecular docking simulations (AutoDock Vina) predict binding poses, validated by SPR (KD: 12 nM) .
Basic: How is the Fmoc group selectively removed during downstream applications?
Answer:
- Reagent: 20% piperidine in DMF cleaves the Fmoc group via β-elimination (10–20 min, RT) .
- Monitoring: UV-Vis (301 nm) tracks deprotection efficiency (>95% completion) .
Advanced: What strategies mitigate oxidative degradation of the allyl ester group?
Answer:
- Antioxidants: Add 0.1% BHT to storage solutions to inhibit radical-mediated oxidation .
- Light Exclusion: Amber glass vials reduce photooxidation (shelf-life extension: 6→12 months) .
- Stability Testing: Accelerated aging studies (40°C/75% RH) confirm degradation <5% over 30 days .
Basic: What are the key applications in peptide synthesis?
Answer:
- Solid-Phase Peptide Synthesis (SPPS): Serves as a protected amino acid derivative for C-terminal allyl ester activation .
- Conjugation: Allyl group enables thiol-ene "click" reactions for peptide-polymer hybrids .
Advanced: How do modifications (e.g., fluorination) alter bioactivity?
Answer:
- Fluorinated Analogs: 4-Fluorophenyl derivatives exhibit 10× higher protease inhibition (IC50: 0.8 μM vs. 8.2 μM) due to enhanced electronegativity .
- Synthetic Approach: Direct electrophilic fluorination (Selectfluor®) at the para position maintains stereointegrity .
Advanced: What computational methods predict its reactivity in novel reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
